4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
CAS No.:
Cat. No.: VC16495921
Molecular Formula: C12H18N2O7S2
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O7S2 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 4-[(2-amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
| Standard InChI | InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
| Standard InChI Key | VOYCNOJFAJAILW-UHFFFAOYSA-N |
| Canonical SMILES | CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including:
-
Formation of the Thiabicyclohexane Core: This might involve cyclization reactions or the use of pre-formed bicyclic systems.
-
Introduction of Functional Groups: Amino and methylsulfanyl groups could be introduced through nucleophilic substitution or addition reactions.
-
Formation of the Amide Bond: This would typically involve coupling reactions between the amino group and the butanoyl moiety.
Biological Activity
While specific biological activity data for this compound are not available, similar compounds like 4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid derivatives have shown activity as metabotropic glutamate receptor agonists . The presence of additional functional groups could potentially alter or enhance this activity.
Data Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume